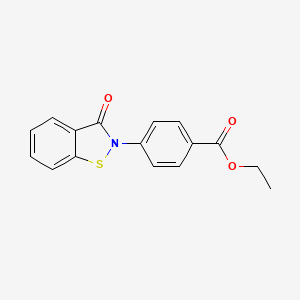

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of 1,2-Benzisothiazolin-3-one (BIT), which is a widely used industrial biocide . BIT is known for its outstanding ability to inhibit the growth of fungi (yeasts and molds), bacteria, and algae in organic media . This makes it a key ingredient in a variety of products, including latex products, water-soluble resins, coatings (latex paint), acrylates, polymers, polyamide products, photographic washes, paper, inks, leather, and lubricating oils .

Applications De Recherche Scientifique

1. Chemical Properties and Reactions

- Tautomerism and Decomposition : Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate, a related compound, shows tautomerism and decomposes under certain conditions (Carrington et al., 1972).

- Synthesis Variations : Modifications in the synthesis process of similar compounds can lead to different chemical structures and properties (Desai et al., 2007).

- X-ray Crystallography : The structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, a compound with similarities, was determined using single-crystal X-ray crystallography (Manolov et al., 2012).

2. Biological Applications

- Antimicrobial Properties : Certain compounds derived from similar chemical structures have been found to have antimicrobial activities (Linhua, 2013).

- Potential in Drug Development : The synthesis and study of derivatives of similar compounds have been important in the development of novel drug candidates, particularly in the context of antiplatelet drugs (Chen et al., 2008).

3. Material Science and Engineering

- Molecular Modelling : Studies involving molecular docking and modeling, including FT-IR and FT-Raman spectra analysis, have been conducted on compounds with similar structures (El-Azab et al., 2016).

Safety and Hazards

While specific safety and hazard information for “Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate” is not available, BIT, a related compound, is labeled as harmful and dangerous for the environment . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Mécanisme D'action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity, suggesting that their targets may include bacterial proteins or enzymes .

Mode of Action

It is known that similar compounds can induce apoptosis and block the cell cycle . This suggests that Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate may interact with its targets to disrupt normal cellular processes, leading to cell death .

Biochemical Pathways

Based on its potential to induce apoptosis and block the cell cycle, it may affect pathways related to cell growth and survival .

Pharmacokinetics

It has been suggested that similar compounds could be metabolized via pathways other than nat2, which could have implications for their bioavailability and potential adverse effects .

Result of Action

It is known that similar compounds can induce apoptosis and block the cell cycle, leading to cell death .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect its activity .

Propriétés

IUPAC Name |

ethyl 4-(3-oxo-1,2-benzothiazol-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c1-2-20-16(19)11-7-9-12(10-8-11)17-15(18)13-5-3-4-6-14(13)21-17/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICDSLBAVQXFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6S)-6-Methyl-7-azabicyclo[4.2.0]octane](/img/structure/B2473570.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2473575.png)

![7-Methyl-2-(3-morpholin-4-ylpropylamino)-3-(3-morpholin-4-ylpropyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2473576.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2473578.png)

![6-Tert-butyl-2-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2473580.png)

![N-[4-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-yl]-N-phenylamine](/img/structure/B2473584.png)

![4-(N-cyclohexyl-N-ethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2473586.png)

![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/no-structure.png)